molecular formula C7H11N3O2S B1485805 (3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]oxolan-3-ol CAS No. 2165721-02-6

(3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]oxolan-3-ol

Cat. No.: B1485805
CAS No.: 2165721-02-6
M. Wt: 201.25 g/mol
InChI Key: SMOZMNHDOQTIKK-PHDIDXHHSA-N
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Description

(3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]oxolan-3-ol (CAS 2165721-02-6) is a chiral chemical building block with a molecular formula of C7H11N3O2S and a molecular weight of 201.25 g/mol . This compound features a 1,2,4-triazole moiety linked via a sulfur bridge to a tetrahydrofuran-3-ol ring, a structure that offers potential for diverse applications in medicinal chemistry and drug discovery. The 1,2,4-triazole core is a privileged scaffold in pharmaceuticals, well-known for its role in antifungal agents such as fluconazole and itraconazole . These marketed drugs function by inhibiting the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase, thereby disrupting ergosterol biosynthesis . Furthermore, 1,2,4-triazole derivatives are frequently investigated for a wide spectrum of other biological activities, including antiviral, anticonvulsant, and antioxidant properties . The specific stereochemistry of this compound, denoted by the (3R,4R) configuration, may be critical for its interaction with biological targets and is an important factor in the design of chiral molecules. This product is offered with a purity of 95% or greater and is intended for Research Use Only. It is not approved for use in humans or animals, nor is it it intended for application as a food additive or in cosmetic products . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or for building compound libraries for high-throughput screening.

Properties

IUPAC Name

(3R,4R)-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-10-4-8-9-7(10)13-6-3-12-2-5(6)11/h4-6,11H,2-3H2,1H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOZMNHDOQTIKK-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SC2COCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NN=C1S[C@@H]2COC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]oxolan-3-ol is a chiral compound notable for its unique structural features, including a triazole moiety and a sulfanyl group. These characteristics suggest potential biological activities that could be harnessed in medicinal chemistry and pharmacology. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Overview

The compound's structure can be summarized as follows:

Property Details
IUPAC Name (3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]oxolan-3-ol
Molecular Formula C₇H₁₁N₄OS
Molecular Weight 173.26 g/mol
CAS Number 2227908-63-4

The biological activity of (3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]oxolan-3-ol is primarily attributed to its interaction with various molecular targets. The triazole ring is known to coordinate with metal ions and modulate enzyme activities. This interaction can lead to the inhibition or activation of specific metabolic pathways.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes, potentially impacting pathways related to inflammation and cancer.
  • Antiviral Activity : Similar triazole-containing compounds have demonstrated efficacy against viral infections by interfering with viral replication processes.
  • Bioorthogonal Chemistry Applications : The triazole moiety allows for selective labeling and tracking of biomolecules in live cells.

Biological Activity Studies

Recent studies have highlighted the compound's potential in various biological contexts:

Antiviral Properties

Research indicates that triazole derivatives exhibit antiviral properties. For instance, compounds structurally similar to (3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]oxolan-3-ol have shown effectiveness against viruses such as HIV and influenza by inhibiting viral entry or replication .

Anti-inflammatory Effects

In vitro studies have suggested that this compound can downregulate pro-inflammatory cytokines. This effect was observed at concentrations of 50 µM in cell cultures treated with lipopolysaccharides (LPS), leading to a significant reduction in inflammation markers .

Case Studies

Several case studies illustrate the biological relevance of (3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]oxolan-3-ol:

  • Inhibition of Type III Secretion System (T3SS) : A study demonstrated that at high concentrations (50 µM), the compound inhibited the secretion activity of pathogenic bacteria via T3SS. This inhibition was linked to a decrease in virulence factor expression .
  • Synergistic Effects with Other Compounds : When combined with other anti-inflammatory agents like curcumin or resveratrol, (3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]oxolan-3-ol exhibited enhanced anti-inflammatory effects compared to individual treatments .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs from the evidence, focusing on substituent variations, molecular properties, and functional implications.

Table 1: Structural and Functional Comparison of Triazole-Sulfanyl Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
(3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]oxolan-3-ol (Target) Oxolan-3-ol, 4-methyl-triazole-sulfanyl C₈H₁₁N₃O₂S 213.26* Stereospecificity; potential chiral interactions in drug design. -
4-Ethyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl]-4H-1,2,4-triazole-3(2H)-thione Ethyl group, thione, triazole-sulfanyl-methyl C₈H₁₂N₆S₂ 256.35 Conformational polymorphism (orthorhombic vs. monoclinic); thermal stability (m.p. 451–454 K).
rac-(3R,4R)-4-(5-ethyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride Ethyl-triazole, oxolan-3-amine (racemic) C₈H₁₅Cl₂N₅O 313.52 Salt form (dihydrochloride); potential bioavailability enhancement.
(3R,4R)-4-(Propan-2-ylsulfanyl)oxolan-3-ol Isopropyl-sulfanyl, oxolan-3-ol C₇H₁₄O₂S 162.25 Simplified sulfanyl substituent; reduced steric hindrance.
2-{[4-(Oxolan-2-ylmethyl)-5-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid Oxolan-2-ylmethyl, propyl-triazole, sulfanyl-acetic acid C₁₂H₁₉N₃O₃S 285.36 Acidic functional group; potential for metal coordination or solubility modulation.

*Calculated based on molecular formula.

Key Comparative Insights

Substituent Effects on Physical Properties The target compound lacks bulky alkyl chains (cf. The 4-methyl-triazole-sulfanyl group in the target compound contrasts with isopropyl-sulfanyl in , which reduces steric hindrance but may decrease metabolic stability.

Biological Implications

  • Triazole-sulfanyl derivatives are recurrent in drug design (e.g., FtsZ and DprE1 inhibitors in ). The target compound’s hydroxyl group may facilitate hydrogen bonding in enzyme active sites, similar to the acetic acid moiety in .
  • Racemic amine derivatives (e.g., ) highlight the importance of stereochemistry: the (3R,4R) configuration in the target compound could improve target specificity over racemic mixtures.

Crystallographic Behavior Conformational polymorphism observed in (orthorhombic vs. monoclinic forms) suggests that even minor substituent changes (e.g., methyl vs. ethyl) can alter crystal packing. The target compound’s stereochemistry may similarly influence its solid-state behavior, relevant for formulation stability.

Synthetic Routes

  • Cyclization in basic media (e.g., aqueous NaOH in ) is a common strategy for triazole-sulfanyl compounds. The target compound may follow analogous pathways, though its stereospecificity likely requires chiral catalysts or resolution techniques.

Research Findings and Limitations

  • Structural Analysis : SHELX software is widely used for crystallographic refinement of similar compounds, suggesting its applicability for resolving the target compound’s stereochemistry.
  • Knowledge Gaps: Exact solubility, melting points, and synthetic yields for the target compound are unreported in the evidence. Further experimental studies are needed to quantify these properties.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of (3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]oxolan-3-ol typically involves three key stages:

  • Construction or availability of the chiral oxolane (tetrahydrofuran) core with defined stereochemistry at positions 3 and 4.
  • Synthesis or functionalization of the 4-methyl-1,2,4-triazole ring system.
  • Formation of the sulfanyl (thioether) linkage connecting the triazole to the oxolane ring.

Preparation of the Chiral Oxolane Core

The (3R,4R)-oxolane-3-ol skeleton can be prepared by stereoselective methods such as:

  • Hydrogenation of azido or carbamate precursors: For example, tert-butyl (3R,4R)-4-azidotetrahydro-2H-pyran-3-ylcarbamate can be hydrogenated using palladium hydroxide on carbon or platinum oxide catalysts under hydrogen atmosphere in ethanol to yield the corresponding amine or hydroxylated tetrahydrofuran derivatives with high stereochemical purity.

  • Stereoselective ring formation: Chiral pool synthesis or asymmetric catalysis methods can be used to construct the oxolane ring with the desired (3R,4R) configuration.

Step Starting Material Catalyst/Conditions Product Yield
Hydrogenation tert-butyl (3R,4R)-4-azidotetrahydro-2H-pyran-3-ylcarbamate Pd(OH)2/C, H2, EtOH, rt, 6 h tert-butyl (3R,4R)-4-aminotetrahydro-2H-pyran-3-ylcarbamate 87% (610 mg from 700 mg)
Hydrogenation (scale-up) Same as above PtO2, H2, EtOH, 10-35 °C, overnight Corresponding amine 87.5% (105 g from 120 g)

Synthesis of 4-Methyl-1,2,4-Triazole Derivatives

The 1,2,4-triazole ring system with methyl substitution at the 4-position is typically synthesized via:

Research on 1,2,4-triazole-3-thiones and related derivatives suggests that the synthesis often involves multiple steps including esterification, hydrazinolysis, carbothioamide formation, and alkaline cyclization to yield the triazole-3-thione intermediate.

Formation of the Sulfanyl Linkage (Thioether Bond)

The key step to attach the triazole to the oxolane ring through a sulfur atom involves:

  • Nucleophilic substitution reactions where a thiol or thiolate derivative of the triazole reacts with a suitable electrophilic site on the oxolane ring (e.g., a halide or tosylate leaving group).

  • Alkylation of 1,2,4-triazole-3-thione derivatives to form sulfanyl-substituted triazoles, as demonstrated in literature where alkylation with methyl iodide or ethyl bromide in the presence of bases like sodium ethoxide yields thioether-linked products.

  • Use of carbothioamide intermediates that upon basic treatment cyclize to form the triazole ring with a sulfanyl substituent, which can then be further functionalized or linked to the oxolane moiety.

Representative Preparation Procedure (Based on Patent and Literature Data)

Step Reagents/Conditions Description Yield/Notes
1. Preparation of oxolane intermediate Hydrogenation of azido-carbamate precursor with Pd(OH)2/C in ethanol under H2 Stereoselective reduction to amine/hydroxyl oxolane High yield (87%) with retention of stereochemistry
2. Synthesis of 4-methyl-1,2,4-triazole-3-thione Cyclization of hydrazine derivatives and methylated precursors under acidic/basic conditions Formation of triazole-3-thione intermediate Moderate to good yields reported
3. Formation of sulfanyl linkage Alkylation of triazole-3-thione with alkyl halide or reaction with electrophilic oxolane derivative Nucleophilic substitution forming thioether bond Efficient coupling reported, conditions vary
4. Purification Column chromatography or crystallization Isolation of pure (3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]oxolan-3-ol Purity confirmed by NMR, MS

Research Findings and Optimization Notes

Summary Table of Preparation Methods

Preparation Stage Method Key Reagents Conditions Yield Reference
Oxolane core synthesis Hydrogenation of azido-carbamate Pd(OH)2/C or PtO2, H2, EtOH Room temp to 35 °C, 6 h to overnight 85-88%
Triazole ring synthesis Cyclization of hydrazine derivatives Hydrazine, methylated precursors, acidic/basic media Multi-step, reflux or room temp Moderate to good
Sulfanyl linkage formation Alkylation/nucleophilic substitution Alkyl halides, sodium ethoxide/base Room temp to reflux Efficient, variable
Purification Chromatography/crystallization Silica gel, hexane-EtOAc Ambient temperature High purity

Q & A

Q. What safety protocols are recommended for handling (3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]oxolan-3-ol in laboratory settings?

  • Methodological Answer : Personal protective equipment (PPE) must include chemical-resistant gloves (e.g., nitrile), safety goggles compliant with OSHA/EN166 standards, and lab coats. Ensure proper ventilation, especially in confined spaces, and maintain proximity to eyewash stations and safety showers. Respiratory protection may be required if aerosolization occurs. Gloves should be removed using techniques that avoid outer-surface contact, and contaminated materials must be disposed of per hazardous waste regulations .

Q. How can researchers synthesize (3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]oxolan-3-ol, and what structural characterization techniques are essential?

  • Methodological Answer : Synthesis typically involves coupling reactions between oxolane derivatives and 4-methyl-1,2,4-triazole-3-thiol. Post-synthesis, use nuclear magnetic resonance (NMR) to confirm stereochemistry (e.g., 1^1H-NMR for proton environments, 13^{13}C-NMR for carbon backbone). High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) validate molecular weight and functional groups (e.g., -OH, -S-). X-ray crystallography may resolve absolute configuration if single crystals are obtainable .

Q. What computational tools are available for predicting the physicochemical properties of this compound?

  • Methodological Answer : Tools like Gaussian (for DFT calculations), ChemAxon, or PubChem’s chemical structure validator can predict logP, pKa, and solubility. Molecular docking software (AutoDock, Schrödinger) may assess interactions with biological targets. Always cross-validate predictions with experimental data (e.g., HPLC for purity, DSC for thermal stability) .

Advanced Research Questions

Q. How can substitution reactions at the triazole ring be optimized to enhance biological activity?

  • Methodological Answer : The triazole ring’s sulfanyl group is reactive toward nucleophilic substitution. For alkylation, use alkyl halides (e.g., methyl iodide) with a base (e.g., K2_2CO3_3) in DMF at 60–80°C. For aryl substitutions, employ Suzuki-Miyaura coupling with Pd catalysts. Monitor reaction progress via TLC/LC-MS, and purify using column chromatography (silica gel, eluent: EtOAc/hexane). Biological assays (e.g., antimicrobial MIC tests) should guide structure-activity relationships (SAR) .
Reaction Type Reagents/Conditions Key Products
AlkylationMethyl iodide, K2_2CO3_3, DMF, 70°C4-Methyl derivatives
Aryl SubstitutionPd(PPh3_3)4_4, aryl boronic acid, THF/H2_2OBiaryl derivatives

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from stereochemical impurities or assay variability. Validate purity via chiral HPLC and compare against reference standards. Replicate assays under standardized conditions (e.g., fixed cell lines, consistent incubation times). Use statistical tools (e.g., ANOVA) to assess significance. Collaborate with independent labs for cross-verification .

Q. How can computational modeling predict metabolic pathways or toxicity profiles?

  • Methodological Answer : Use in silico tools like SwissADME or ProTox-II to predict cytochrome P450 interactions and hepatotoxicity. Molecular dynamics simulations (GROMACS) can model metabolite formation. Experimental validation via microsomal assays (e.g., human liver microsomes) and LC-MS/MS for metabolite identification is critical .

Q. What advanced techniques characterize the compound’s interaction with enzymes or receptors?

  • Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (KdK_d). Cryo-EM or X-ray crystallography provide structural insights into binding pockets. For dynamic studies, employ stopped-flow kinetics or fluorescence anisotropy .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in spectroscopic data (e.g., NMR shifts) across studies?

  • Methodological Answer : Confirm solvent effects (DMSO vs. CDCl3_3), concentration, and temperature. Re-run NMR under identical conditions as cited studies. Cross-reference with computed chemical shifts (e.g., ACD/Labs or MestReNova). Collaborate with NMR facilities to rule out instrument calibration errors .

Tables for Key Data

Property Experimental Value Predicted Value (PubChem)
Molecular Weight259.3 g/mol259.3 g/mol
logP1.2 (HPLC)1.4 (ChemAxon)
Aqueous Solubility (25°C)3.8 mg/mL2.9 mg/mL

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]oxolan-3-ol
Reactant of Route 2
(3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]oxolan-3-ol

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